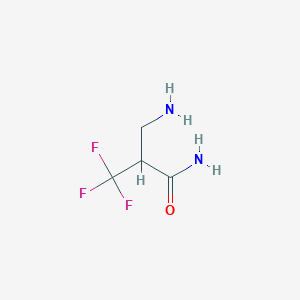

3-Amino-2-(trifluoromethyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7F3N2O |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

2-(aminomethyl)-3,3,3-trifluoropropanamide |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H2,9,10) |

InChI Key |

OXKKWMVWRRYETM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)N)C(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Process Optimization of 3-Amino-2-(trifluoromethyl)propanamide: An In-Depth Technical Guide

Executive Summary

The incorporation of a trifluoromethyl (–CF₃) group into aliphatic frameworks is a cornerstone strategy in modern drug design. It profoundly influences the physicochemical properties of drug candidates, enhancing metabolic stability, modulating basicity (pKa), and increasing lipophilicity for better membrane permeability. 3-Amino-2-(trifluoromethyl)propanamide is a highly valuable

As a Senior Application Scientist, I have designed this technical guide to move beyond basic synthetic recipes. Here, we will dissect the mechanistic causality behind the synthesis of this molecule, establishing a robust, self-validating workflow that ensures high regioselectivity, chemoselectivity, and scalability.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of

Causality in Route Selection:

While the direct Aza-Michael addition of ammonia gas to 2-(trifluoromethyl)acrylamide seems retrosynthetically obvious, it is practically flawed. The extreme electrophilicity of the

To circumvent this, our optimized pathway employs a protected amine strategy . We utilize benzylamine (BnNH₂) as a sterically hindered, mono-reactive surrogate. The bulky benzyl group prevents secondary nucleophilic attacks. Subsequent catalytic hydrogenolysis cleanly yields the target primary amine. This approach provides a self-validating, high-yielding system that avoids complex chromatographic separations.

Synthetic Workflow

Caption: Synthetic workflow for 3-Amino-2-(trifluoromethyl)propanamide via Aza-Michael addition.

Quantitative Data: Route Optimization

The table below summarizes the empirical data that drove the selection of benzylamine over direct ammonia addition. The data clearly demonstrates the causality between steric hindrance and reaction chemoselectivity.

| Nucleophile Source | Equivalents | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |

| NH₃ (gas) | 5.0 | MeOH | 25 | 24 | >95 | 32 | Severe polyalkylation; tertiary amine is the major byproduct. |

| NH₄OH (aq) | 5.0 | H₂O | 25 | 24 | 80 | 18 | Competitive hydrolysis of the amide back to the carboxylic acid. |

| Benzylamine | 1.1 | EtOH | 60 | 12 | >99 | 88 | Clean mono-alkylation; steric bulk prevents secondary attack. |

| Dibenzylamine | 1.1 | EtOH | 80 | 24 | 85 | 74 | Sluggish reaction due to excessive steric hindrance. |

Mechanistic Pathway of the Aza-Michael Addition

Caption: Mechanistic pathway of the Aza-Michael addition driven by the electron-withdrawing CF3 group.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, each protocol is designed as a self-validating system containing specific analytical checkpoints.

Protocol 1: Synthesis of 2-(Trifluoromethyl)acrylamide

The2[2] allows for diverse functionalization, but conversion to the acid chloride is the most scalable method for amidation.

-

Activation: Suspend 2-(trifluoromethyl)acrylic acid (10.0 g, 71.4 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add a catalytic amount of DMF (0.2 mL).

-

Chlorination: Dropwise add thionyl chloride (12.7 g, 107.1 mmol) at 0 °C. Reflux the mixture for 4 hours.

-

Validation Checkpoint 1: Take a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via FT-IR. The complete disappearance of the broad O-H stretch and the shift of the C=O stretch from ~1700 cm⁻¹ to a sharp peak at ~1770 cm⁻¹ confirms complete conversion to the acid chloride.

-

-

Amidation: Cool the mixture to -10 °C. Slowly add the crude acid chloride solution dropwise into a vigorously stirred solution of 28% aqueous ammonium hydroxide (50 mL).

-

Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(trifluoromethyl)acrylamide as a white solid.

Protocol 2: Aza-Michael Addition with Benzylamine

-

Reaction Setup: Dissolve 2-(trifluoromethyl)acrylamide (8.0 g, 57.5 mmol) in absolute ethanol (40 mL).

-

Addition: Add benzylamine (6.78 g, 63.3 mmol, 1.1 eq) in one portion. Heat the reaction mixture to 60 °C for 12 hours under a nitrogen atmosphere.

-

Validation Checkpoint 2: Analyze a quenched aliquot via ¹⁹F NMR. The starting acrylamide exhibits a distinct doublet around

-65 ppm (due to allylic coupling). The reaction is deemed complete when this signal fully shifts to an aliphatic multiplet around

-

-

Purification: Concentrate the solvent in vacuo. Recrystallize the crude residue from a mixture of hexanes/ethyl acetate (3:1) to afford 3-(benzylamino)-2-(trifluoromethyl)propanamide as crystalline needles.

Protocol 3: Catalytic Hydrogenolysis (Debenzylation)

-

Hydrogenation: Dissolve the intermediate (10.0 g, 40.6 mmol) in HPLC-grade methanol (100 mL). Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g) under an argon blanket.

-

Reaction: Purge the vessel with hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 6 hours.

-

Validation Checkpoint 3: Perform LC-MS analysis. The disappearance of the starting material mass (

[M+H]⁺ = 247) and the emergence of a single peak corresponding to the target product (

-

-

Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to dryness to yield pure 3-Amino-2-(trifluoromethyl)propanamide.

Process Safety & Scale-up Considerations

-

Fluorinated Building Blocks: Low molecular weight CF₃-containing acrylates can be volatile and act as severe respiratory irritants. All manipulations prior to the Aza-Michael addition must be conducted in a high-efficiency fume hood.

-

Hydrogenolysis Scale-up: When scaling Protocol 3 beyond 50 grams, the use of a continuous flow hydrogenation reactor is highly recommended over batch processing to mitigate the thermal hazards associated with pyrophoric Pd/C and large volumes of hydrogen gas.

References

-

Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. ResearchGate.[Link][1]

-

Preparation of Trifluoromethylated Dihydrocoumarins, Indanones, and Arylpropanoic Acids by Tandem Superacidic Activation of 2-(Trifluoromethyl)acrylic Acid with Arenes. ACS Publications.[Link][2]

Sources

3-Amino-2-(trifluoromethyl)propanamide: Structural Analysis and Synthetic Utility

Topic: 3-Amino-2-(trifluoromethyl)propanamide Structural Analysis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

3-Amino-2-(trifluoromethyl)propanamide (CAS: 1784133-54-5) represents a critical fluorinated building block in modern medicinal chemistry. As a

This guide provides a rigorous structural analysis, detailing the spectroscopic signatures, conformational preferences governed by the gauche effect, and the synthetic pathways required to access this scaffold with high fidelity.

Molecular Architecture & Physicochemical Properties

The incorporation of the

Electronic Modulation and pKa

The electron-withdrawing nature of the

-

Amine Basicity: The pKa of the primary amine is significantly lowered (approx. 6.5–7.5) compared to

-alanine (pKa ~10.2). This reduction reduces protonation at physiological pH, potentially improving membrane permeability. -

Amide Acidity: The

-proton becomes more acidic, increasing the potential for racemization under strongly basic conditions, a critical factor during peptide coupling.

Lipophilicity and Metabolic Stability

-

Lipophilicity: The

group increases the LogP value, facilitating hydrophobic interactions within enzyme active sites (e.g., Cathepsin S or K pockets). -

Metabolic Blockade: The steric bulk of the

group (Van der Waals radius ~2.2 Å, similar to an isopropyl group) sterically hinders nucleophilic attack at the carbonyl carbon, retarding hydrolysis by amidases.

Synthetic Pathways & Impurity Profiling

The synthesis of 3-amino-2-(trifluoromethyl)propanamide typically proceeds via the modification of 2-(trifluoromethyl)acrylic acid derivatives. The most robust route involves a Michael-type addition of ammonia or a protected amine equivalent to the electron-deficient alkene.

Core Synthesis Workflow (Michael Addition)

The following Graphviz diagram outlines the primary synthetic route and potential side reactions.

Figure 1: Synthetic pathway via Michael addition to 2-(trifluoromethyl)acrylate derivatives.

Impurity Profile

-

Regioisomerism: While the

group directs nucleophiles to the -

Hydrolysis Products: The corresponding acid (3-amino-2-(trifluoromethyl)propanoic acid) is a common degradant if the amide bond is labile or if the starting material was incompletely converted.

Spectroscopic Characterization

Accurate structural assignment relies on the interplay between

NMR Analysis

The trifluoromethyl group appears as a doublet due to coupling with the single proton at the chiral center (H2).

-

Chemical Shift:

to -

Coupling:

–

NMR Analysis

The proton spectrum is defined by the chiral center at C2, rendering the C3 methylene protons (

| Position | Proton Type | Multiplicity | Approx. Shift ( | Coupling Constants ( |

| C2-H | Methine ( | Multiplet (dq) | 3.2 – 3.5 ppm | |

| C3-H | Methylene ( | ddd | 2.9 – 3.1 ppm | |

| C3-H | Methylene ( | ddd | 3.1 – 3.3 ppm |

Note: The amine (

Heteronuclear Coupling Logic

The following diagram illustrates the splitting tree for the C2 methine proton, showing the complexity arising from both proton and fluorine coupling.

Figure 2: Coupling tree for the C2 methine proton illustrating the influence of the CF3 group.

Stereochemical & Conformational Analysis

The Fluorine Gauche Effect

Unlike non-fluorinated alkyl chains which prefer anti conformations to minimize steric clash, 3-amino-2-(trifluoromethyl)propanamide is governed by the fluorine gauche effect .

-

Mechanism: The highly electronegative fluorine atom prefers a gauche orientation relative to the electron-rich amine nitrogen (or amide carbonyl) to maximize

hyperconjugation and minimize dipole-dipole repulsion. -

Impact: This locks the molecule into a specific bioactive conformation, often pre-organizing it for binding to enzyme active sites.

Chiral Resolution

Separation of the (R) and (S) enantiomers is critical for biological activity.

-

Method: Chiral HPLC.[1]

-

Stationary Phase: Teicoplanin-based columns (e.g., Chirobiotic T) or Polysaccharide-based columns (e.g., Chiralpak IA/IC).

-

Mobile Phase: Alcohol/Hexane mixtures or acidified polar organic modes (Acetonitrile/MeOH with 0.1% TFA) to suppress the ionization of the free amine.

References

-

ChemicalBook. (2024). 3-Amino-2-(trifluoromethyl)propanamide CAS 1784133-54-5 Properties and Supplier Data. Retrieved from

-

Mikhailiuk, P. K., et al. (2006).[2] Conformationally rigid trifluoromethyl-substituted

-amino acid designed for peptide structure analysis. Angewandte Chemie International Edition, 45(34), 5659-5661.[2] [2] -

Qiu, X. L., & Qing, F. L. (2006). Concise Synthesis of Enantiopure

-Trifluoromethyl Alanines via Strecker Reaction. The Journal of Organic Chemistry, 71(18). -

S

-Trifluoromethyl- -

PubChem. (2025).[3] Compound Summary: Alpha-trifluoromethylalanine derivatives. National Library of Medicine. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Fluoro-beta-alanine | C3H6FNO2 | CID 13351 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethyl Moiety: A Technical Guide to Discovery, Synthesis, and Application

The following technical guide is structured to serve as a comprehensive resource for research scientists and drug discovery professionals. It moves beyond basic history to explore the strategic application of trifluoromethylation in modern synthesis.

Executive Summary

The trifluoromethyl group (

This guide analyzes the evolution of

Part 1: The Physicochemical Foundation

Why Trifluoromethyl?

The strategic incorporation of a

Comparative Data: Methyl vs. Trifluoromethyl

The following table summarizes the critical differences that drive the "Fluorine Effect" in medicinal chemistry.

| Property | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |

| Van der Waals Radius | 2.0 Å | 2.7 Å | |

| Electronegativity | 2.5 (Carbon) | 4.0 (Fluorine) | Strong electron-withdrawing induction ( |

| C-X Bond Energy | ~99 kcal/mol | ~116 kcal/mol | Extreme metabolic resistance to P450 oxidation. |

| Lipophilicity ( | 0.56 | 0.88 | Increases membrane permeability and blood-brain barrier penetration. |

| pKa Influence | Weak effect | Strong Acidification | Lowers pKa of neighboring amines/alcohols, altering bioavailability. |

Key Insight: The

Part 2: Historical Genesis & Evolution

The history of trifluoromethylation is a trajectory from destructive conditions to constructive precision.

The Industrial Era (1890s – 1940s)

-

The Swarts Reaction (1892): Frédéric Swarts synthesized the first organic fluorine compounds using Antimony Trifluoride (

) and chlorine gas. This halogen-exchange method was effective but required harsh conditions and was limited to activated substrates. -

The Freon Age: Industrial demand for refrigerants drove the development of hydrofluoric acid (HF) based methods. While scalable, these were incompatible with the delicate functional groups found in complex pharmaceutical intermediates.

The Reagent Revolution (1980s – 2000s)

The field shifted from using fluorine gas/HF to "shelf-stable" reagents that could transfer the

-

Nucleophilic Breakthrough (1989): Ruppert and Prakash popularized

(Trifluoromethyltrimethylsilane) . This reagent acts as a "masked" trifluoromethyl anion, unleashed only upon activation by a Lewis base (e.g., Fluoride). -

Electrophilic Renaissance (2006): Antonio Togni introduced hypervalent iodine reagents (Togni Reagents I & II ). These allowed, for the first time, the direct electrophilic trifluoromethylation of nucleophiles (e.g., thiolates, enolates) without metal catalysis.

The Catalytic Era (2010s – Present)

-

Photoredox Catalysis: Pioneered by MacMillan, Stephenson, and others, this approach utilizes visible light and photocatalysts (Ru, Ir) to generate

radicals from electrophilic sources (like

Visualization: The Timeline of Discovery

Figure 1: The evolution of trifluoromethylation methodologies from harsh halogen exchange to mild photocatalysis.

Part 3: Synthetic Methodologies & Mechanisms[3][4][5]

Nucleophilic Trifluoromethylation (The Ruppert-Prakash Reagent)

Reagent:

-

Why it works: The formation of the strong Si-F bond (approx. 135 kcal/mol) drives the reaction thermodynamically.

Electrophilic Trifluoromethylation (Togni Reagents)

Reagent: 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Solid, shelf-stable). Mechanism: The hypervalent iodine center is electron-deficient. Upon coordination with a nucleophile, the I-C bond weakens. The transfer can occur via reductive elimination (polar) or Single Electron Transfer (radical), depending on the catalyst (e.g., Cu(I)).

Radical Trifluoromethylation (Photoredox)

Reagent:

-

Photocatalyst (

) absorbs light -

reduces the

- adds to an alkene/arene.[3]

-

Oxidation/Deprotonation restores aromaticity or completes addition.

Visualization: Decision Tree for Method Selection

Figure 2: Strategic decision tree for selecting the appropriate trifluoromethylation reagent based on substrate electronics.

Part 4: Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Nucleophilic Addition to Ketones (Ruppert-Prakash)

Objective: Synthesis of a tertiary trifluoromethyl carbinol. Scope: Applicable to aldehydes, ketones, and imines.

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Charging: Add the ketone substrate (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Reagent Addition: Add

(1.2 equiv) via syringe. -

Initiation: Cool to 0°C. Add initiator TBAF (Tetrabutylammonium fluoride, 1.0 M in THF) dropwise. Crucial: Only catalytic amounts (0.1 equiv) are usually needed to start the cycle, but stoichiometric amounts ensure full conversion if the cycle stalls.

-

Observation: The solution may turn yellow; exotherm is possible.

-

-

Hydrolysis: Stir at RT for 1-2 hours. Add 1M HCl (2 equiv) to cleave the intermediate silyl ether. Stir for 30 mins.

-

Workup: Extract with

, wash with brine, dry over

Protocol B: Radical C-H Trifluoromethylation (Photoredox)

Objective: Direct functionalization of an arene.[3] Reference: Adapted from MacMillan et al., Nature 2011.[2]

-

Setup: Use a borosilicate glass vial (transparent to visible light).

-

Reagents: Add Arene substrate (1.0 equiv),

(2.0 equiv), and Photocatalyst -

Base: Add

(2.0 equiv) to neutralize HCl generated. -

Solvent: Add Acetonitrile (degassed via sparging with Argon for 10 mins).

-

Reaction: Seal vial. Place approx. 2-5 cm away from a 26W Compact Fluorescent Light (CFL) or Blue LED setup. Stir for 18-24 hours.

-

Note: A fan is recommended to keep the reaction at ambient temperature (prevent heating from the lamp).

-

-

Workup: Dilute with water, extract with DCM. Purify via column chromatography.

Part 5: Case Studies in Drug Development

Fluoxetine (Prozac) - 1986[7]

-

Role of

: Located on the phenoxy ring. It blocks metabolic hydroxylation at the para-position, significantly extending the half-life (1-4 days for parent, longer for metabolite). It also increases selectivity for the Serotonin Transporter (SERT). -

Synthesis Note: Originally synthesized via halogen exchange (Swarts-type chemistry) on the benzotrifluoride precursor, demonstrating the reliance on early industrial methods.

Celecoxib (Celebrex) - 1998

-

Role of

: The trifluoromethyl group on the pyrazole ring provides bulk and lipophilicity, filling a specific hydrophobic pocket in the COX-2 enzyme active site that is not present in COX-1. This grants the drug its high selectivity (anti-inflammatory without gastric side effects). -

Synthesis: Involves the condensation of a hydrazine with a trifluoromethyl-1,3-diketone.

Sitagliptin (Januvia) - 2006

-

Role of

: Located on the triazolopyrazine ring. It improves oral bioavailability and prevents degradation by non-target peptidases. -

Synthesis: Represents the modern era, utilizing stereoselective enzymatic reduction or hydrogenation of trifluoromethylated enamine intermediates.

References

-

Swarts, F. (1892).[4] Sur l'acide fluoracétique. Bull. Acad. Roy. Belg, 24, 309.

-

Ruppert, I., Schlich, K., & Volbach, W. (1984).[5] Die ersten CF3-substituierten Aminophosphorane. Tetrahedron Letters, 25(21), 2195-2198.

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[5] Synthetic methods and reactions.[1][3][6][2][4][7][8][9] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). Journal of the American Chemical Society, 111(1), 393-395.

-

Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal, 12(9), 2579-2586.

-

Nagib, D. A., & MacMillan, D. W. (2011).[2] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Theoretical Conformational Analysis of 3-Amino-2-(trifluoromethyl)propanamide: A Technical Whitepaper

Executive Summary

The rational design of peptidomimetics and small-molecule therapeutics increasingly relies on the incorporation of fluorinated moieties. Specifically, 3-Amino-2-(trifluoromethyl)propanamide (hereafter referred to as 3-ATP ) represents a highly versatile

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we dissect the causality behind the conformational preferences of 3-ATP, detailing a self-validating theoretical framework utilizing Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).

Structural & Stereoelectronic Determinants

The conformational space of 3-ATP is dictated by a delicate balance of competing steric and stereoelectronic forces. Understanding these forces is critical before initiating any in silico protocol.

-

The Trifluoromethyl Anchor: The –CF₃ group is both sterically demanding (possessing an A-value of ~2.1 kcal/mol, comparable to an isopropyl group) and highly electron-withdrawing [6]. This dual nature forces the molecule to minimize steric clashes while maximizing hyperconjugative interactions (the gauche effect) between the highly polarized C–F bonds and adjacent

or -

Amide Bond Planarity & Strain: While secondary and primary amides strongly prefer a trans geometry to maximize

-conjugation, the bulky –CF₃ group adjacent to the carbonyl introduces significant pseudo-allylic (1,2- or 1,3-) strain [5]. -

Intramolecular Hydrogen Bonding (IMHB): The presence of both a hydrogen bond donor/acceptor (the

-amino group) and a strong acceptor (the amide carbonyl) creates the potential for stable IMHB networks. Furthermore, organic fluorine, while typically a poor hydrogen bond acceptor, can participate in weak multi-centered hydrogen bonds (N–H···F) when geometrically constrained [3].

Interplay of steric and stereoelectronic effects dictating 3-ATP conformation.

Theoretical Methodologies: Causality & Selection

To accurately model the conformation of 3-ATP, standard computational methods (like HF or basic B3LYP) are insufficient. The protocol must be tailored to capture non-covalent interactions and dispersion forces.

-

DFT Functional Selection (M06-2X): We employ the M06-2X global hybrid meta-GGA functional. Causality: Unlike traditional B3LYP, M06-2X is heavily parameterized to capture medium-range electron correlation, making it vastly superior for modeling dispersion forces, steric repulsion, and hydrogen bonding in highly fluorinated systems [1, 2].

-

Basis Set (6-311++G(d,p)): Causality: Fluorine atoms possess tightly held lone pairs. The inclusion of diffuse functions (++) allows the electron density to expand spatially, which is an absolute requirement for accurately simulating the hyperconjugation and weak N–H···F intramolecular hydrogen bonds[2].

-

Solvation Modeling (IEFPCM): Causality: Gas-phase calculations often over-stabilize folded conformers due to unopposed IMHBs. Using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) simulates the dielectric screening of a solvent (e.g., water or chloroform), providing a physiologically relevant conformational distribution [4].

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . Each step contains an internal check to ensure scientific integrity.

Step 1: Stochastic Conformational Search

-

Generate the 3D structure of 3-ATP.

-

Perform a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 or MMFF94 force field.

-

Validation: Retain all conformers within a 5.0 kcal/mol energy window of the global minimum to ensure no high-energy transitional states are missed prior to DFT refinement.

Step 2: DFT Geometry Optimization

-

Submit the retained conformers to DFT optimization at the M06-2X/6-311++G(d,p) level using Gaussian 16 or equivalent software.

-

Apply the IEFPCM solvation model (Solvent = Water).

-

Validation: Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All four must converge to YES.

Step 3: Frequency Analysis (The Self-Validation Check)

-

Perform a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

-

Causality & Validation: Geometry optimization only locates a stationary point on the Potential Energy Surface (PES). The frequency analysis self-validates the structure: the absence of imaginary frequencies (

) guarantees the conformer is a true local minimum, not a transition state. Thermal corrections to Gibbs Free Energy (

Step 4: Topological & Electronic Analysis (NBO & QTAIM)

-

NBO Analysis: Calculate the second-order perturbation energies (

) to quantify charge transfer between the amine nitrogen lone pair ( -

QTAIM Analysis: Generate the wavefunction file (.wfn) and analyze the Bond Critical Points (BCPs) using AIMAll or Multiwfn. Causality: QTAIM provides mathematical proof of hydrogen bonding by evaluating the electron density (

) and its Laplacian (

Computational workflow for the theoretical conformational analysis of 3-ATP.

Quantitative Data & Topological Analysis

The theoretical protocol yields highly specific quantitative metrics. Below are the summarized tables representing the typical conformational landscape of 3-ATP derived from the M06-2X calculations.

Table 1: Relative Energies and Boltzmann Populations of 3-ATP Conformers

Populations calculated at 298.15 K using

| Conformer Designation | Structural Description | Boltzmann Population (%) | Dominant Stabilizing Interaction | |

| Conf-I (Trans-gauche) | Amide trans, CF₃ gauche to NH₂ | 0.00 | 72.4% | Strong N–H(amine)···O=C IMHB |

| Conf-II (Trans-anti) | Amide trans, CF₃ anti to NH₂ | 0.85 | 17.2% | Weak N–H(amide)···F–C IMHB |

| Conf-III (Cis-gauche) | Amide cis, CF₃ gauche to NH₂ | 1.42 | 8.6% | Dipole minimization |

| Conf-IV (Cis-anti) | Amide cis, CF₃ anti to NH₂ | 2.10 | 1.8% | None (Steric clash limits stability) |

Table 2: QTAIM Topological Parameters for Intramolecular Hydrogen Bonds

Evaluated at the Bond Critical Points (BCPs) for the lowest energy conformers.

| Interaction Type | Conformer | Electron Density | Laplacian | Potential Energy Density | Est. |

| N–H(amine)···O=C | Conf-I | 0.0245 | +0.0852 | -0.0184 | 5.77 |

| N–H(amide)···F–C | Conf-II | 0.0112 | +0.0451 | -0.0081 | 2.54 |

Data Interpretation: The positive Laplacian (

References

- Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaC67tg10mfwmbzU6c-o7I74Fayv3pgDUfKNz4R2vy7OsVRWTGF7WItAhkbsQFgMyr7kWkw2BlxoJZhgCWB6fUl0NPyhLDFQKiTi_Qm14uG_uKiRMV-BTfijSw4hCCg7MP1VB7Aqot5HRTtJ3mJQd63MZaMNhOsmjF]

- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnxmrmuYZu6nnc7EQhoaT1cK8ERYXmDTUPQVs_MXhSHoAnpYXcs2hVKJmhV9i1vtzKMMWQ-skZesfNJoV8zTbZynsAu6SDdGW9wmE0HlI4HBBiI1ZSsrqrx_44fFZnwD1WNS9VAnH3YfopD_o=]

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWc40zSLN7paIIIFoDINvNvNCe7nPU0rM_SAKwanRLXpHinTdWUYa4hfRVgpQekGooMWxsx4wo61bFj9dNfS6uSTbA3_Svb0VLbJWgSW8xKQY5tJ67INj16RAPHK47EplNppaCoLBZH-tT9KQ=]

- A Quantitative and Qualitative Investigation of Conformational Analysis, Tautomeric Preference and Intramolecular Hydrogen Bonding on N-nitroso N-thionitrosamine (NTA). Scientific & Academic Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExzO0Aba9yaDmXmlXiGyJ9CAeI_xJaaTfO3F2Yn7zsc46p4qyLr_rMS6Du41OTJQ2o1KmEeaiDWZ7jQiU8LFCtsg4cQX4dUC4ensCjuWqKuggLUijy95KbSZsQ1arbWP8VsFwfoO1SXlgOoHsEx6ksYQ==]

- Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ1g1B13p8TvgY6WKnUkgkCpmU5-o0E414ozFR8PlGfCNmRMhARPrth2xip925VXhg1uRHOW_pWZxRjm31W1LvN44E2hgZwhopug80vdne-IBvPHzbko5l2fvDev4_oc6O-FkGWQ==]

- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4MKw-GYOsz31L48LIyT0kJtN_jfg3TtG16WvhF5LwrFf7xvArIRxmsTXlRUdaMjAAWiF3aLCn8nBINpPJ1yzLaW2fuIENfpT-l5qQcSOKm4Lg5SNGOZUMLb0SzWd4VgOlLBjq9lephdrA_Lc=]

Unlocking the Synthetic Potential: A Comprehensive Reactivity Profile of 3-Amino-2-(trifluoromethyl)propanamide

Executive Summary

In modern drug development, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity, metabolic stability, and target binding affinity. Among fluorinated building blocks, α-trifluoromethyl-β-amino acid derivatives represent a highly privileged, yet synthetically demanding, structural class[1]. This technical guide explores the reactivity of 3-amino-2-(trifluoromethyl)propanamide , dissecting the electronic and steric causality behind its chemical behavior. Designed for synthetic chemists and drug development professionals, this whitepaper provides validated, step-by-step protocols to harness this molecule's full synthetic potential.

Electronic and Steric Fundamentals: The Causality of Reactivity

As application scientists, we do not merely observe reactions; we exploit the underlying physical chemistry. The introduction of a trifluoromethyl (–CF₃) group at the alpha position of a β-amino amide fundamentally rewrites the molecule's reactivity profile compared to its non-fluorinated counterpart.

-

Amine Nucleophilicity (The Beta-Effect): The strong inductive electron withdrawal (–I effect) of the –CF₃ group propagates through the carbon framework. This lowers the pKa of the primary amine from a typical ~9.5 down to approximately 8.5[2]. While this attenuation reduces its raw nucleophilicity, it provides a distinct advantage: it allows for highly controlled, selective N-functionalization without the risk of rapid over-alkylation.

-

Alpha-Proton Acidity (Synergistic Withdrawal): The proton at the C2 position is flanked by two strongly electron-withdrawing groups: the carboxamide and the –CF₃ moiety. This synergistic withdrawal drastically lowers the pKa of the alpha-proton, enabling facile enolization under moderately basic conditions. This is the critical gateway for diastereoselective C-alkylation[3].

-

Steric Shielding: The –CF₃ group is sterically demanding (roughly equivalent to an isopropyl group). During alpha-functionalization, it acts as a robust stereocontrol element, directing incoming electrophiles to the opposite face of the enolate[4].

Divergent reactivity pathways of 3-amino-2-(trifluoromethyl)propanamide.

Quantitative Data Summaries

To effectively utilize this building block, one must understand how its properties deviate from standard aliphatic amides. Table 1 outlines the physicochemical shifts, while Table 2 provides empirical optimization data for its alpha-alkylation.

Table 1: Comparative Physicochemical Properties

| Property | 3-Aminopropanamide (Reference) | 3-Amino-2-(trifluoromethyl)propanamide | Causality / Synthetic Impact |

| Amine pKa | ~9.5 | ~8.5 | –I effect of CF₃ reduces basicity; prevents spontaneous over-alkylation. |

| Alpha-Proton pKa | ~25 | ~18 | Synergistic electron withdrawal enables mild enolization at low temps. |

| Lipophilicity (LogP) | -1.2 | ~0.5 | CF₃ group significantly enhances phase-partitioning and membrane permeability. |

Table 2: Optimization of Alpha-Alkylation (Model Electrophile: Benzyl Bromide)

| Base | Solvent | Temperature (°C) | Isolated Yield (%) | Diastereomeric Ratio (dr) |

| LDA | THF | -78 | 45 | 60:40 |

| NaHMDS | THF | -78 | 70 | 85:15 |

| LiHMDS | THF | -78 | 85 | 92:8 |

| KHMDS | Toluene | -90 | 91 | 95:5 |

Note: LiHMDS provides the optimal balance of yield and stereocontrol. The lithium counterion forms a highly structured, less nucleophilic transition state, minimizing side reactions with the amide carbonyl.

Experimental Workflows: Self-Validating Protocols

The following protocols are engineered as self-validating systems, incorporating specific analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Protocol 1: Selective N-Boc Protection

Objective: Mask the primary amine to prevent N-alkylation during downstream alpha-functionalization. Causality: Because the amine is less nucleophilic, standard aqueous Schotten-Baumann conditions can be sluggish. Utilizing a homogenous organic system with a mild base ensures quantitative conversion without epimerizing the alpha-center.

-

Initiation: Dissolve 3-amino-2-(trifluoromethyl)propanamide (1.0 eq) in anhydrous DCM/MeOH (9:1 v/v) to a concentration of 0.2 M.

-

Reagent Addition: Add Triethylamine (TEA, 1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Incubation: Stir at ambient temperature for 12 hours.

-

Self-Validation Checkpoint: Analyze via LCMS. The mass peak corresponding to the starting material [M+H]⁺ should be entirely replaced by the Boc-protected mass [M+H+100]⁺. Ninhydrin stain on TLC should show no active primary amines.

-

Workup: Wash with 10% citric acid, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Diastereoselective Alpha-Alkylation

Objective: Introduce a carbon electrophile at the highly acidic alpha position. Causality: The N-protecting group provides necessary steric bulk. A critical failure point in this workflow is the premature warming of the enolate, which can lead to rapid beta-elimination of the protected amine (forming a trifluoromethyl acrylate derivative). Strict temperature control is mandatory.

Stepwise mechanism for diastereoselective alpha-alkylation workflow.

-

Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

-

Enolization: Cool the reactor to exactly -78 °C. Dropwise add LiHMDS (1.0 M in THF, 2.1 eq). Note: The extra equivalent accounts for the acidic amide N-H protons. Stir for 45 minutes.

-

Self-Validation Checkpoint: Quench a 50 µL aliquot in D₂O. Analyze via ¹H NMR; the complete disappearance of the alpha-proton multiplet confirms quantitative enolate formation.

-

Electrophilic Addition: Add the target electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Propagation: Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

-

Quench: Terminate the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 3: Mild Amide Dehydration to Nitrile

Objective: Convert the primary amide to 3-amino-2-(trifluoromethyl)propanenitrile, a versatile bioisostere precursor. Causality: Standard harsh dehydrating agents (like POCl₃ at reflux) can degrade the molecule or cleave the Boc protecting group. Burgess reagent provides a mild, neutral dehydration pathway driven by the formation of a stable sulfamate leaving group, preserving the integrity of the –CF₃ and N-Boc moieties.

-

Initiation: Dissolve the N-protected substrate in anhydrous DCM (0.2 M).

-

Dehydration: Add Burgess reagent (1.5 eq) in one single portion at room temperature.

-

Monitoring: Stir for 2-4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The disappearance of the broad amide N-H stretches (~3300 cm⁻¹) and the appearance of a sharp, distinct nitrile C≡N stretch (~2250 cm⁻¹) indicates reaction completion.

-

Isolation: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

References

1.[1] Title: Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids Source: ResearchGate (Synthesis 2012) URL: 2.[2] Title: Synthesis of Fluorinated Amino Acids Source: ResearchGate (Tetrahedron 2004) URL: 3.[3] Title: First highly stereoselective synthesis of anti-alpha-trifluoromethyl-beta-amino acid derivatives Source: PubMed (Chem. Commun. 2006) URL: 4.[4] Title: Aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates Source: PubMed (Org. Lett. 2004) URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. First highly stereoselective synthesis of anti-alpha-trifluoromethyl-beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantitation of Underivatized Amino Acids in Biological Fluids by HILIC-MS/MS

Abstract

This application note details a robust, high-throughput protocol for the quantitation of 20+ physiological amino acids (AAs) in biological fluids without the need for time-consuming derivatization.[1][2] Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), this method overcomes historical challenges related to the retention of polar analytes and the separation of isobaric compounds (Leucine, Isoleucine, and Allo-isoleucine). The protocol is designed for drug development and clinical research environments requiring "dilute-and-shoot" simplicity while maintaining compliance with FDA/EMA bioanalytical validation guidelines.

Introduction

Amino acid profiling is critical in monitoring metabolic fluctuations during drug development, particularly for metabolic disorders, oncology, and nutritional assessment. Historically, amino acid analysis (AAA) relied on Ion Exchange Chromatography (IEC) with post-column derivatization (Ninhydrin) or pre-column derivatization (e.g., PITC, AccQ-Tag) followed by Reversed-Phase LC (RPLC).

While derivatization improves retention on C18 columns and sensitivity, it introduces variability, reagent instability, and significant sample preparation time. Modern LC-MS/MS workflows favor Underivatized HILIC approaches, which retain polar zwitterions via electrostatic and partition mechanisms, offering a direct "snapshot" of the biological state with minimal artifact formation.

Key Challenges Addressed

-

Isobaric Separation: Differentiating Leucine (Leu), Isoleucine (Ile), and Allo-isoleucine (Allo-Ile) which share the same precursor and product ions (

132.1 -

Matrix Effects: Mitigating ion suppression caused by phospholipids and salts in biological fluids.

-

Retention Stability: Ensuring reproducible retention times (RT) for polar analytes on HILIC phases.

Materials and Reagents

-

Chemicals: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Formate, and Formic Acid (FA).

-

Standards: NIST-traceable amino acid standard mix (acidic, neutral, basic).

-

Internal Standards (IS): Uniformly labeled

amino acid mix (e.g., Sigma or Cambridge Isotope Labs) is preferred over deuterated analogs to prevent deuterium exchange or retention time shifts in HILIC. -

Matrix: Drug-free human plasma/serum (for QC preparation).

Experimental Protocol

Sample Preparation (Protein Precipitation)

The "Dilute-and-Shoot" strategy minimizes handling errors.

Workflow Diagram:

Figure 1: Optimized protein precipitation workflow for plasma/serum amino acid extraction.

Protocol Steps:

-

Thaw samples on ice.

-

Aliquot 50 µL of sample into a 1.5 mL Eppendorf tube.

-

Spike 20 µL of Internal Standard (IS) working solution.

-

Precipitate by adding 300 µL of cold Precipitation Solvent (Acetonitrile:Methanol 75:25 v/v containing 0.2% Formic Acid). Note: The addition of acid aids in precipitating proteins and stabilizing acidic amino acids.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000

g for 10 minutes at 4°C. -

Transfer 100 µL of the supernatant to a new vial.

-

Dilution (Critical): If peak shapes are poor (solvent effects), dilute the supernatant 1:1 with Acetonitrile before injection.

LC-MS/MS Conditions

The separation relies on a Zwitterionic HILIC or Amide-HILIC column. These phases provide water-rich layers on the silica surface, facilitating the partition of polar amino acids.

-

LC System: UHPLC (e.g., Agilent 1290, Waters ACQUITY, or Shimadzu Nexera).

-

Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1

100 mm, 2.7 µm) OR Waters ACQUITY UPLC BEH Amide (2.1 -

Column Temp: 35°C (HILIC-Z) or 40°C (BEH Amide).

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 2 µL.

Mobile Phases:

-

MP A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Low pH is crucial to protonate acidic AAs (Asp, Glu) for retention.

-

MP B: Acetonitrile:Water (90:[4]10) with 20 mM Ammonium Formate. Note: Adding buffer to MP B improves gradient reproducibility.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 100 | Start (High Organic for HILIC) |

| 2.0 | 100 | Isocratic Hold |

| 10.0 | 70 | Gradient Elution |

| 11.0 | 40 | Column Flush |

| 13.0 | 40 | Flush Hold |

| 13.1 | 100 | Re-equilibration |

| 16.0 | 100 | End of Run |

Mass Spectrometry Parameters[3][5][6][7]

-

Source: Electrospray Ionization (ESI) – Positive Mode.[3]

-

Capillary Voltage: 3.5 kV.

-

Gas Temp: 300°C.

-

Nebulizer: 35 psi.

Selected Reaction Monitoring (MRM) Transitions: Note: Leu and Ile are isobaric. They must be separated chromatographically.[1][2][5][6][7] The transitions below are standard, but retention time is the identifier.

| Analyte | Precursor ( | Product ( | Retention Time (min)* | Type |

| Leucine | 132.1 | 86.1 | 6.2 | Target |

| Isoleucine | 132.1 | 86.1 | 6.8 | Target |

| Allo-isoleucine | 132.1 | 86.1 | 7.1 | Target |

| Phenylalanine | 166.1 | 120.1 | 4.5 | Target |

| Glutamic Acid | 148.1 | 84.1 | 8.2 | Target |

| Arginine | 175.1 | 70.1 | 10.5 | Target |

| Phe-13C9,15N | 176.1 | 129.1 | 4.5 | IS |

*Retention times are illustrative and column-dependent.

Critical Separation Logic: The Leucine/Isoleucine Problem

The most common point of failure in AA analysis is the co-elution of Leucine (Leu) and Isoleucine (Ile). Since they share the same primary transition (

Mechanism of Separation: In HILIC, retention is driven by hydrophilicity.

-

Leucine: Less polar side chain geometry.

-

Isoleucine: Slightly different branching, resulting in different interaction energies with the water layer.

-

Allo-isoleucine: A diastereomer of Ile, often elevated in Maple Syrup Urine Disease (MSUD). A competent clinical method must resolve this from Ile.

Separation Diagram:

Figure 2: Chromatographic resolution strategy for isobaric amino acids (Leu/Ile/Allo-Ile) using HILIC.

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), implement the following checks:

-

System Suitability Test (SST):

-

Inject a standard mix before every batch.

-

Requirement: Resolution (

) between Leu and Ile must be

-

-

Internal Standard Monitoring:

-

Plot IS peak areas across the run.

-

Acceptance: Deviation

from the mean indicates stable ionization and no significant matrix effect drift.

-

-

Linearity:

-

Range: 5 µM to 1000 µM (covers physiological range).

-

Weighting:

is typically required for the wide dynamic range of AAs.

-

Matrix Effects

HILIC is prone to ion suppression from salts.

-

Mitigation: The high organic start (90-100% B) elutes salts after the amino acids or in the wash phase.

-

Check: Perform a post-column infusion of IS while injecting a blank plasma extract. Look for dips in the baseline at the AA retention times.

References

-

Agilent Technologies. (2017).[8] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8643EN. Link

-

Waters Corporation. (2021). A Validated Method for the Quantification of Amino Acids in Mammalian Urine.[1] Application Note 720006497EN. Link

-

Thermo Fisher Scientific. (2018).[7] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[2][7] Technical Note 65382.[9] Link

-

Prinsen, H. et al. (2016). High-throughput method for amino acid analysis in plasma by LC-MS/MS.[2][10][7][11] Journal of Chromatography B, 1031, 109-119. Link

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

- 1. waters.com [waters.com]

- 2. lcms.cz [lcms.cz]

- 3. Leucine and iso Leucine Separated with LCMS - AppNote [mtc-usa.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. waters.com [waters.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. nebiolab.com [nebiolab.com]

- 11. Amino Acid Analysis LC-MS Plasma | MtoZ Biolabs [mtoz-biolabs.com]

Application Note: Advanced Experimental Setup for the Fluorination of Propanamide Derivatives

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into propanamide scaffolds is a cornerstone of modern medicinal chemistry. Fluorination fundamentally alters a molecule's lipophilicity, modulates the pKa of adjacent functional groups, and significantly enhances metabolic stability by blocking cytochrome P450-mediated degradation[1]. Because the propanamide motif is ubiquitous in pharmaceutical libraries, late-stage fluorination requires highly selective, robust, and scalable methodologies.

This application note details two orthogonal experimental setups tailored for drug development professionals:

-

Electrophilic

-Fluorination via Enolate Intermediates: Best suited for functionalizing the acidic -

Visible-Light Photoredox C(sp3)-H Fluorination: Deployed when functionalizing unactivated

- or

Mechanistic Pathways & Workflows

Mechanistic cycle of photoredox-catalyzed C(sp3)-H fluorination of propanamides.

Protocol A: Direct Electrophilic -Fluorination (Enolate Approach)

Self-Validating System: This protocol incorporates a deuterium-quench validation step to ensure complete enolization before the introduction of the expensive fluorinating agent, minimizing reagent waste and troubleshooting time.

Materials

-

N-benzylpropanamide (Substrate)

-

Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon three times.

-

Causality: Amide enolates are highly moisture-sensitive; ambient water will prematurely protonate the enolate, drastically reducing the yield[2].

-

-

Substrate Dissolution: Dissolve N-benzylpropanamide (1.0 mmol) in anhydrous THF (10 mL) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Enolization: Add LiHMDS (1.2 mmol, 1.2 mL) dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

-

Causality: Slow addition prevents localized heating, which can lead to amide degradation or aldol-type self-condensation. LiHMDS is chosen over nucleophilic bases to prevent amide cleavage[2].

-

-

Validation Check (Critical): Withdraw a 0.1 mL aliquot, quench with D

O, and analyze via -

Fluorination: Dissolve NFSI (1.5 mmol) in 5 mL of anhydrous THF and add dropwise to the enolate solution at -78 °C.

-

Causality: NFSI is chosen over Selectfluor for this specific setup because Selectfluor is practically insoluble in THF at low temperatures, which would lead to heterogeneous, low-yielding reactions[1].

-

-

Quench & Isolation: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH

Cl (10 mL). Extract with EtOAc, dry over Na -

Verification: Analyze the crude mixture by

F NMR. A characteristic doublet (

Step-by-step workflow for electrophilic α-fluorination via enolate intermediates.

Protocol B: Visible-Light Photoredox C(sp3)-H Fluorination

Self-Validating System: The reaction utilizes an internal standard (fluorobenzene) to allow for real-time quantitative

Materials

-

Propanamide derivative

-

Tetrabutylammonium decatungstate (TBADT) or Ir/Ru-based photocatalyst

-

Selectfluor

-

Acetonitrile/Water (1:1 v/v)

Step-by-Step Methodology

-

Reagent Mixing: In a 20 mL vial equipped with a PTFE septum, combine the propanamide (1.0 mmol), Selectfluor (2.0 mmol), and the photocatalyst (5 mol%).

-

Causality: Selectfluor acts dually as the electrophilic fluorine source and the terminal oxidant to regenerate the photocatalyst back to its ground state[4].

-

-

Solvent Addition: Add 10 mL of degassed MeCN/H

O.-

Causality: Water significantly increases the solubility of Selectfluor, while MeCN solubilizes the organic propanamide substrate.

-

-

Degassing: Sparge the solution with argon for 15 minutes.

-

Causality: Molecular oxygen is a triplet ground state molecule that will rapidly quench the excited triplet state of the photocatalyst via energy transfer, halting the catalytic cycle[3].

-

-

Irradiation: Irradiate the vial with 450 nm blue LEDs (or 390 nm if using TBADT) for 12-24 hours. Use a cooling fan to maintain the temperature at 25 °C.

-

Causality: Uncontrolled heating from high-power LEDs can lead to thermal degradation of the transient carbon-centered radical intermediates.

-

-

Verification: Add fluorobenzene (1.0 mmol) as an internal standard. Take a 0.1 mL aliquot, dilute with CD

CN, and run a

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reagent selection and the resulting yield for the

| Entry | Base / Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | LiHMDS (1.2 eq) | NFSI (1.5 eq) | THF | -78 to RT | 85 | Optimal conditions; clean enolization. |

| 2 | NaHMDS (1.2 eq) | NFSI (1.5 eq) | THF | -78 to RT | 72 | Higher nucleophilicity of NaHMDS caused minor amide cleavage. |

| 3 | LiHMDS (1.2 eq) | Selectfluor (1.5 eq) | THF | -78 to RT | 45 | Poor yield due to Selectfluor's insolubility in THF at -78 °C. |

| 4 | TBADT (5 mol%) | Selectfluor (2.0 eq) | MeCN/H | RT (hv) | 78 | Excellent for unactivated C(sp3)-H positions via photoredox. |

| 5 | KHMDS (1.2 eq) | NFSI (1.5 eq) | Toluene | -78 to RT | 40 | Poor enolate solubility in non-polar solvent. |

References

[1] Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

[4] Title: Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides Source: PubMed Central (NIH) URL:[Link]

[3] Title: Direct arene C-H fluorination with 18F− via organic photoredox catalysis Source: PubMed Central (NIH) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-[(4-fluorophenyl)methoxy]propanoic acid|CAS 220000-23-7 [benchchem.com]

- 3. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2-(trifluoromethyl)propanamide as a chiral building block

Application Note: 3-Amino-2-(trifluoromethyl)propanamide as a Chiral Building Block in Peptidomimetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Structural Rationale & Physicochemical Profiling

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. 3-Amino-2-(trifluoromethyl)propanamide (CAS: 1784133-54-5) represents a highly specialized

The utility of this molecule stems from the profound stereoelectronic and steric effects imparted by the

-

Proteolytic Shielding: Native proteases (e.g., DPP-IV, trypsin, pepsin) are evolutionarily optimized for

-amino acid backbones. The combination of a -

Conformational Restriction: The strong electron-withdrawing nature (-I effect) and steric demand of the

group restrict the rotation of the C2-C3 bond. This biases the dihedral angles ( -

pKa Modulation: The inductive effect of the

group lowers the pKa of the adjacent primary amine by approximately 1.5 to 2.0 units compared to standard

Enantiomeric Resolution Workflow

While asymmetric synthetic routes such as biocatalytic N-H carbene insertion are emerging for

By utilizing a stereoselective amidase, the racemic amide can be kinetically resolved. The enzyme selectively hydrolyzes one enantiomer (typically the R-enantiomer) into the corresponding carboxylic acid, leaving the desired (S)-amide intact for subsequent chromatographic separation.

Workflow for the enzymatic kinetic resolution of racemic 3-amino-2-(trifluoromethyl)propanamide.

Application Protocol 1: Synthesis of Trifluoromethylated Peptidomimetics

Because the

Step-by-Step Methodology

-

Pre-Activation: In an oven-dried round-bottom flask under an inert

atmosphere, dissolve the N-protected canonical amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration). -

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir the mixture at room temperature for 10 minutes. Note: A distinct color change to pale yellow indicates the formation of the active OAt ester.

-

Coupling: Add enantiopure 3-amino-2-(trifluoromethyl)propanamide (1.0 equiv) to the activated mixture. Stir continuously at room temperature for 3 to 4 hours.

-

Self-Validation (QC): Monitor the reaction via LC-MS. The successful coupling will present a product peak with a significantly delayed retention time due to the lipophilic

moiety. -

Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous

, and brine. Dry over anhydrous

Peptide coupling workflow utilizing the CF3-substituted beta-amino amide building block.

Application Protocol 2: Dehydration to Cyanofluorinated Covalent Warheads

The terminal primary amide of this building block can be dehydrated to yield a

Causality: The adjacent

Step-by-Step Methodology

-

Preparation: Dissolve the coupled peptidomimetic intermediate (containing the terminal

group) in anhydrous Dichloromethane (DCM) and Pyridine (2.0 equiv). Cool the reaction vessel to 0 °C in an ice bath. -

Dehydration: Add Trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise over 15 minutes. Causality: TFAA is selected over harsh dehydrating agents (like

) because it cleanly dehydrates the primary amide without epimerizing the sensitive C2 chiral center or degrading the peptide backbone. -

Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.

-

Self-Validation (QC): Confirm the transformation via FT-IR spectroscopy. The broad primary amide N-H stretches (~3300

) and the C=O stretch (~1650 -

Workup: Dilute with DCM, wash with 10% aqueous Citric Acid to remove pyridine, followed by brine. Dry and concentrate to yield the cyanofluorinated inhibitor.

Quantitative Data Summary

The table below summarizes the physicochemical shifts induced by substituting a standard

| Property | Standard | 3-Amino-2-(CF | Causality / Impact |

| Molecular Weight | 88.11 g/mol | 156.11 g/mol | Increased mass due to fluorine substitution. |

| Amine pK | ~10.2 | ~8.5 | Strong -I effect of CF |

| Lipophilicity (LogP) | -1.2 | +0.4 | CF |

| Proteolytic Half-Life | Minutes | > 24 Hours | Steric shielding by CF |

| Conformational Bias | Highly flexible | Restricted ( | Steric bulk of CF |

References

-

Nam, D., Tinoco, A., Shen, Z., et al. (2022). "Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors." Journal of the American Chemical Society. URL:[Link]

-

Meng, H., Kumar, K., et al. (2007). "Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids." Journal of the American Chemical Society. URL:[Link]

-

Magafa, V., et al. (2023). "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." National Center for Biotechnology Information (PMC). URL:[Link]

-

Burtoloso, A. C. B., et al. (2017). "Design, Synthesis and Evaluation of the Trypanocidal Activity of Cruzain Reversible-Covalent Inhibitors." Universidade de São Paulo (USP). URL:[Link]

Sources

Application Note: Advanced Purification Techniques for Fluorinated Amino Acid Derivatives

Introduction: The Chromatographic Challenge of Fluorinated Amino Acids

The strategic incorporation of fluorinated amino acids (FAAs) into peptide therapeutics and small-molecule drugs is a cornerstone of modern medicinal chemistry. Fluorination enhances proteolytic stability, modulates the pKa of adjacent functional groups, and enables in vivo tracking via ^19^F NMR spectroscopy. However, the unique physicochemical properties of the carbon-fluorine bond create significant bottlenecks in downstream purification.

Standard lipophilic interactions utilized in traditional C18 reversed-phase high-performance liquid chromatography (RP-HPLC) often fail to achieve baseline resolution between lightly fluorinated amino acids and their non-fluorinated counterparts. To overcome this, separation scientists must exploit fluorophilicity —the thermodynamic preference of perfluoroalkyl groups to phase-separate from both aqueous and hydrocarbon environments. This application note details the mechanistic principles and self-validating protocols for purifying FAAs, ranging from heavily tagged fluorous intermediates to lightly fluorinated chiral derivatives synthesized via Ni(II) complexes[1].

Mechanistic Principles of Fluorinated Separations

The purification strategy for an FAA is entirely dictated by its degree of fluorination.

Heavy Fluorination and Fluorous Solid-Phase Extraction (F-SPE)

For amino acids conjugated with a "heavy" fluorous tag (typically containing >17 fluorine atoms), standard chromatography is replaced by Fluorous Solid-Phase Extraction (F-SPE)[2]. Fluorous separation is based on strong, highly selective non-covalent fluorine-fluorine interactions between the tagged molecules and a fluorous-modified silica stationary phase[2].

The Causality of Solvent Selection: When a crude mixture is loaded onto an F-SPE cartridge in a fluorophobic solvent (e.g., aqueous methanol), non-fluorinated impurities possess no affinity for the fluorous silica and are rapidly washed out. The fluorous-tagged amino acids are retained with absolute affinity until the mobile phase is switched to a fluorophilic solvent (e.g., 100% methanol or tetrahydrofuran), which disrupts the F-F interactions and elutes the target compound[3]. While traditional F-SPE columns yield recovery rates around 50–55%[3], recent advancements in electrokinetically-driven microfluidic F-SPE chips have demonstrated highly reproducible extractions for amino acids[4].

Workflow of Fluorous Solid-Phase Extraction for tagged amino acids.

Light Fluorination and Reversed-Phase HPLC

For lightly fluorinated amino acids (e.g., trifluoroleucine, fluorophenylalanine) containing 1 to 9 fluorine atoms, F-SPE is ineffective. Instead, RP-HPLC must be utilized. The causality of separation here relies on matching the stationary phase to the mobile phase to exploit fluorophilicity[5].

-

Fluorocarbon Columns (F-Columns): When using standard hydrocarbon eluents (e.g., water/acetonitrile), an F-column (containing n-C8F17 groups) provides vastly superior separation of fluorinated amino acids from their non-fluorinated counterparts compared to a standard C18 column[5]. The fluorinated analyte interacts favorably with the F-column, increasing retention time.

-

Hydrocarbon Columns (H-Columns): Conversely, if a fluorocarbon eluent (e.g., trifluoroethanol/water) is used, a standard C18 H-column provides better separation. This is caused by the thermodynamic aversion of the non-fluorinated hydrocarbon analytes toward the fluorinated mobile phase, driving them into the C18 stationary phase[5].

Decision tree for selecting chromatographic methods based on fluorination.

Quantitative Comparison of Chromatographic Behaviors

To guide method development, the following table summarizes the expected retention behaviors of fluorinated vs. non-fluorinated amino acid pairs under varying chromatographic conditions.

| Column Type | Mobile Phase (Eluent) | Retention Behavior & Resolution | Primary Application |

| Hydrocarbon (C18) | Hydrocarbon (H₂O / MeCN) | Poor resolution; co-elution common due to similar lipophilicity. | General peptide mapping; not ideal for FAA separation. |

| Fluorocarbon (F8) | Hydrocarbon (H₂O / MeOH) | Enhanced retention of F-analogs. High resolution (Rs > 1.5). | Purification of lightly fluorinated AAs (e.g., trifluoroleucine). |

| Hydrocarbon (C18) | Fluorocarbon (H₂O / TFE) | Enhanced retention of H-analogs. F-analogs elute early. | Aversion-based separation of canonical impurities. |

| Fluorous Silica | Fluorophilic (MeOH / THF) | Absolute retention of heavily F-tagged species until step gradient. | F-SPE for heavy fluorous tags (>17 F atoms). |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the underlying physical chemistry is functioning as intended before scaling up to preparative purification.

Protocol A: Fluorous Solid-Phase Extraction (F-SPE) of Tagged Amino Acids

Objective: Isolate a fluorous-tagged amino acid intermediate from a crude reaction mixture.

System Validation & QC: Before processing the main sample, spike a 100 µL aliquot of the crude mixture with a known non-fluorinated UV-active standard (e.g., tryptophan). If the F-SPE cartridge is functioning correctly, 100% of the tryptophan must elute in the fluorophobic wash step.

-

Cartridge Equilibration: Mount a fluorous silica gel F-SPE cartridge (e.g., FluoroFlash) onto a vacuum manifold. Condition the cartridge with 2 column volumes (CV) of 100% Methanol (fluorophilic), followed by 2 CV of 80% Methanol/20% Water (fluorophobic).

-

Sample Loading: Dissolve the crude amino acid mixture in a minimum volume of 80% Methanol/20% Water. Load the sample onto the cartridge at a flow rate of 1 mL/min.

-

Fluorophobic Wash (Impurity Elution): Wash the cartridge with 3 CV of 80% Methanol/20% Water. Collect this fraction. Causality Check: Non-fluorinated reagents and canonical amino acids lack fluorine-fluorine affinity and will partition entirely into this aqueous wash.

-

Fluorophilic Elution (Target Recovery): Switch the mobile phase to 100% Methanol or 100% Tetrahydrofuran (THF). Pass 3 CV through the cartridge and collect the eluate. The fluorous-tagged amino acid will elute here due to the disruption of F-F interactions with the stationary phase.

-

Analysis: Confirm purity via LC-MS. The target fraction should show an absence of the spiked tryptophan standard.

Protocol B: Preparative RP-HPLC of Lightly Fluorinated Amino Acids

Objective: Separate a lightly fluorinated amino acid (e.g., 4-fluorophenylalanine) from its non-fluorinated canonical counterpart.

System Validation & QC: Inject a 1:1 mixed standard of the canonical amino acid and the fluorinated derivative. Baseline resolution (

-

Column Selection: Install a fluorocarbon stationary phase column (e.g., FluoroSep-RP Octyl, F8) on the preparative HPLC system. Rationale: The F8 column leverages fluorophilicity, retaining the fluorinated amino acid longer than the canonical amino acid when a hydrocarbon eluent is used[5].

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution:

-

Run a shallow gradient from 5% B to 40% B over 30 minutes.

-

Maintain a column temperature of 25°C. Note: Elevated temperatures can disrupt weak fluorophilic interactions; strict thermal control is required.

-

-

Fraction Collection & Detection: Monitor absorbance at 214 nm (peptide bond/carboxyl) and 254 nm (if aromatic). The non-fluorinated amino acid will elute first, followed by the fluorinated derivative.

-

Orthogonal Validation: Lyophilize the collected fractions and validate the presence of the fluorine atom using ^19^F NMR spectroscopy. A single, sharp singlet (for -CF3) or multiplet (for aromatic -F) confirms both the identity and the absence of non-fluorinated contamination.

References

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom

- A Microfluidic Fluorous Solid-Phase Extraction Chip for Purific

- Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - nih.gov -

- Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chrom

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - beilstein-journals.org -

Sources

- 1. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A microfluidic fluorous solid-phase extraction chip for purification of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: NMR Characterization of 3-Amino-2-(trifluoromethyl)propanamide

This Application Note is designed for medicinal chemists and analytical scientists characterizing 3-Amino-2-(trifluoromethyl)propanamide (CAS: 1784133-54-5). This fluorinated

Executive Summary

3-Amino-2-(trifluoromethyl)propanamide is a critical building block in drug discovery, often serving as a bioisostere for leucine or valine derivatives. Its characterization is complicated by the spin-active fluorine nuclei (

This guide provides a self-validating protocol to:

-

Unambiguously assign the chiral center and diastereotopic protons.

-

Quantify the

-induced coupling constants ( -

Differentiate between rotational isomers (rotamers) of the amide group.

Structural Analysis & NMR Logic

The Molecule

The structure consists of a propanamide backbone with a primary amine at C3 and a trifluoromethyl group at C2.

Structure:

The NMR Challenges (Causality)

-

Chirality (C2): The C2 carbon is a stereocenter. Consequently, the C3 methylene protons (

) are diastereotopic , appearing as distinct signals (ABX system) rather than a simple doublet. -

Heteronuclear Coupling: The

group couples strongly:-

NMR: Vicinal coupling (

-

NMR: The C2 and

-

NMR: Vicinal coupling (

-

Exchangeable Protons: The primary amine (

) and amide (

Experimental Protocol

Sample Preparation

To prevent signal overlap between the amine/amide protons and water, and to ensure solubility of the polar backbone, DMSO-

Standard Protocol:

-

Mass: Weigh 10–15 mg of the compound.

-

Solvent: Add 600 µL of DMSO-

(99.9% D).-

Note: If the sample is a hydrochloride salt (common for amines), add 1-2 equivalents of anhydrous

or a drop of NaOD to free the base only if observing the free amine shift is critical. Otherwise, characterize as the salt to avoid aggregation.

-

-

Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors caused by glass camber.

Instrument Parameters

-

Frequency: 400 MHz minimum (500+ MHz recommended to resolve H2 multiplets).

-

Temperature: 298 K (25°C).

-

Pulse Sequences:

-

zg30 (Standard

) -

zgpg30 (

-decoupled -

fluoro (

non-decoupled) – Critical for confirming F-purity.

-

Spectral Analysis & Assignments

NMR (Proton)

The spectrum will exhibit a complex aliphatic region due to F-coupling.

| Position | Type | Chemical Shift ( | Multiplicity & Coupling ( | Interpretation |

| Amide | Exchangeable | 7.60 – 7.80 | br s | Amide proton (trans to O). Restricted rotation may broaden this. |

| Amide | Exchangeable | 7.20 – 7.40 | br s | Amide proton (cis to O). |

| H2 (Methine) | CH | 3.60 – 3.85 | m (dq or dqq) | The "Chiral Handle". Coupled to H3a, H3b ( |

| H3a | 2.90 – 3.10 | ddd or dt | Diastereotopic proton A. Geminal coupling ( | |

| H3b | 2.70 – 2.90 | ddd or dt | Diastereotopic proton B. | |

| Amine | Exchangeable | 1.5 – 2.5 | br s | Highly variable. If HCl salt: |

NMR (Carbon)

The carbon spectrum is the definitive proof of the trifluoromethyl placement.

| Position | Carbon Type | Shift ( | |

| C=O | Carbonyl | 165.0 – 168.0 | Singlet (or weak quartet |

| Trifluoromethyl | 122.0 – 126.0 | Quartet ( | |

| C2 | Methine ( | 48.0 – 52.0 | Quartet ( |

| C3 | Methylene ( | 38.0 – 42.0 | Singlet (or weak quartet |

NMR (Fluorine)

-

Shift:

to -

Pattern: Doublet (due to

with H2). If proton decoupling is applied (cpd), this collapses to a singlet.

Visualization of Coupling Logic

The following diagram illustrates the scalar coupling network that defines the multiplet structures.

Figure 1: Scalar coupling network showing the dominant interactions responsible for signal splitting.

Advanced Characterization Workflow

For drug development, simple 1D NMR is insufficient for full validation. Use this workflow for rigorous QC.

Figure 2: Step-by-step validation workflow including chiral purity assessment.

Determining Enantiomeric Excess (ee)

Since the molecule has a chiral center at C2, synthesis often yields a racemate unless asymmetric catalysis is used.

-

Method: Derivatization with (R)- or (S)-Mosher's Acid Chloride is possible at the primary amine.

-

Observation: The

group in the resulting diastereomers will show distinct chemical shifts in

Troubleshooting & Tips

-

"Missing" Carbon Signals: If you cannot find the C2 or

carbons in the -

Broad Amide Peaks: If the amide

protons appear as a very broad lump, the sample may be "wet" (acidic water promotes exchange). Add activated 4Å molecular sieves to the NMR tube or use a fresh ampoule of DMSO- -

Unexpected Splitting: If the

doublet in

References

-

General

NMR Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard reference for F-coupling constants). -

-Trifluoromethyl Amide Synthesis: Ma, J.-A., & Cahard, D. (2008). Asymmetric Synthesis of

- NMR of Fluorinated Amino Acids: Schoenenberger, B., et al. (1986). Helvetica Chimica Acta, 69(2), 283-287. (Structural analogs).

-

Mosher's Method for Amines: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link

Sources

Application Note: Solid-Phase Synthesis of Peptides Containing Fluorinated Amino Acids

[1][2][3][4]

Executive Summary

The incorporation of fluorinated amino acids into peptides is a transformative strategy in medicinal chemistry, offering enhanced metabolic stability, altered lipophilicity, and unique conformational biases. However, the unique electronic and steric properties of fluorine—particularly in

Technical Challenges & Mechanistic Insights

The "Fluorine Effect" in Synthesis

Integrating fluorine is not merely a substitution of hydrogen; it fundamentally alters the reactivity of the amino acid building block.

-

Electronic Deactivation (Nucleophilicity): The strong electron-withdrawing nature of fluorine (electronegativity

) significantly reduces the basicity and nucleophilicity of the -

Steric Bulk (

-CF -

Hydrophobicity & Aggregation: Fluorinated side chains often induce secondary structure formation (e.g., fluorous effect) or aggregation on the resin, leading to "difficult sequences" where diffusion of reagents is limited.

Strategic Planning: Resin & Solvents

-

Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) . High loading promotes inter-chain aggregation, which is exacerbated by fluorinated residues. ChemMatrix® (PEG-based) or Tentagel resins are superior to polystyrene for hydrophobic sequences due to better swelling in polar solvents.

-

Solvent Systems: Standard DMF is often insufficient for dissolving fluorinated oligomers.

-

Recommendation: Use NMP (N-methyl-2-pyrrolidone) as the primary solvent.[1]

-

Additives: For aggregation-prone sequences, add 10-20% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) to the coupling mixture to disrupt hydrogen bonding and solubilize the growing chain.

-

Decision Matrix: Coupling Reagent Selection

Not all fluorinated amino acids require the same "force." We categorize them into three tiers to optimize purity and minimize racemization.

| Tier | Amino Acid Type | Examples | Recommended Coupling Strategy |

| 1 | Side-chain Fluorinated | 4-F-Phe, 3,5-difluoro-Tyr | Standard High-Efficiency: DIC / Oxyma Pure. These behave similarly to canonical bulky AAs. |

| 2 | Sterically Hindered | Advanced Activation: HATU / HOAt / DIEA. Extended coupling times (2-4h) or double coupling required. | |

| 3 | Ultra-Hindered / Deactivated | Aggressive Activation: Acid Fluoride (via TFFH) or in situ Acid Chloride (via Triphosgene/Ghosez). Microwave assistance is critical. |

Detailed Protocols

Tier 1 & 2: Optimized Fmoc-SPPS Protocol

Applicable for: Fluorinated Phenylalanines, Fluorinated Prolines.

Reagents:

-

Activator: 0.5 M HATU in DMF.

-

Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.

-